molecular formula C21H29NO3 B1601769 Trimethoxydobutamine CAS No. 61413-44-3

Trimethoxydobutamine

Cat. No. B1601769
CAS RN: 61413-44-3
M. Wt: 343.5 g/mol
InChI Key: FRJMDYSVLCJWQC-UHFFFAOYSA-N
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Description

Trimethoxydobutamine is a chemical compound with the molecular formula C21H29NO3 . It is classified as an amino alcohol derivative and belongs to the class of amphetamines and derivatives . The compound is also known by its chemical name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine .


Molecular Structure Analysis

Trimethoxydobutamine has a racemic molecular structure. Its chemical structure includes a phenyl ring , amine group , and three methoxy (CH3O) substituents. The compound’s stereochemistry and spatial orientation play a crucial role in its biological activity .

Scientific Research Applications

  • Gut Microbiota and Disease Prevention : TMA, produced by gut bacteria from dietary ingredients, contributes to trimethylaminuria (TMAU) and potentially atherosclerosis due to its conversion to TMAO. Strategies to reduce TMA formation in the gut, such as the use of certain archaea strains, could be used to prevent or limit these diseases (Brugère et al., 2014).

  • Pathophysiology of TMA : TMA is synthesized from dietary constituents and is associated with diseases like trimethylaminuria, renal disorders, cancer, obesity, diabetes, cardiovascular diseases, and neuropsychiatric disorders. Its role as a potential marker of microbial dysbiosis-based diseases is notable (Chhibber-Goel et al., 2016).

  • Cardiovascular Disease and Stroke : Higher levels of TMAO, derived from TMA, are associated with an increased risk of cardiovascular diseases and stroke. TMAO promotes atherosclerosis, platelet hyperreactivity, and inflammation, which are linked to the development of these conditions (Nam, 2019).

  • Environmental Impact and Removal : Trimethoprim, a related compound, is a pollutant found in the environment and water systems. Studies on the degradation of Trimethoprim using processes like the Fenton and Fe(II)-activated persulfate processes can provide insights into environmental management of related compounds (Wang & Wang, 2018).

  • Therapeutic Applications : TMAO, derived from TMA, has potential therapeutic applications, particularly in cardiovascular diseases. Strategies to reduce TMAO levels, such as the use of broad-spectrum antibiotics or promoting the growth of bacteria that use TMAO as a substrate, are being explored (Janeiro et al., 2018).

Future Directions

Research on Trimethoxydobutamine is ongoing. Future studies should explore its therapeutic potential, safety profile, and potential applications. Expedited licensing for smoking cessation could be warranted due to its efficacy and low cost .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4/h7-12,15-16,22H,5-6,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJMDYSVLCJWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156601
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxydobutamine

CAS RN

61413-44-3
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61413-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethoxydobutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHOXYDOBUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DZX6N4O87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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